For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Isodecyl Salicylate (B1505791)
This technical guide provides a comprehensive overview of the chemical and physical properties of isodecyl salicylate, its synthesis, analytical protocols, and its putative mechanism of action based on its classification as a salicylate derivative.
Chemical Identity and Physical Properties
Isodecyl salicylate is the ester formed from salicylic (B10762653) acid and isodecyl alcohol.[1][2] Its branched isodecyl group enhances lipid solubility and reduces crystallinity, which improves its miscibility in hydrophobic formulations.[3] It is primarily used in the cosmetics industry as a skin conditioning and antistatic agent.[4][5]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 8-methylnonyl 2-hydroxybenzoate[6] |
| Synonyms | Isodecyl salicylate, Keratoplast, EDESAL, DERMOL IDSA[6] |
| CAS Number | 85252-25-1[7] |
| EC Number | 286-542-0[4] |
| Molecular Formula | C₁₇H₂₆O₃[8] |
| Molecular Weight | 278.39 g/mol [9] |
| InChI Key | PJTNSWOJMXNNFG-UHFFFAOYSA-N[6] |
| Canonical SMILES | CC(C)CCCCCCCOC(=O)C1=CC=CC=C1O[6] |
Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 362.66 °C (at 760 mm Hg) | Estimated[10] |
| Flash Point | 138.40 °C (281.00 °F) | Estimated[10] |
| Water Solubility | 0.07222 mg/L (at 25 °C) | Estimated[10] |
| logP (Octanol/Water) | 6.83 - 7.6 | Estimated[10] |
| Topological Polar Surface Area | 46.5 Ų | Computed[6] |
| Density | No Data Available | [8] |
| Melting Point | No Data Available | [11] |
Synthesis and Purification
Isodecyl salicylate is commercially synthesized via the Fischer esterification of salicylic acid with isodecyl alcohol.[3] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, or through enzymatic methods.[3]
Synthesis Workflow
The following diagram illustrates a typical laboratory-scale synthesis and purification workflow for isodecyl salicylate.
Experimental Protocol: Fischer Esterification
This protocol describes a representative procedure for synthesizing isodecyl salicylate.
-
Reactant Setup : In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine salicylic acid (1.0 eq), isodecyl alcohol (1.5 eq), and toluene (B28343) (approx. 2 mL per gram of salicylic acid).
-
Catalysis : While stirring, cautiously add concentrated sulfuric acid (0.05 eq) to the mixture.
-
Reaction : Heat the mixture to reflux (approximately 110-120°C).[3] Water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 4-8 hours).
-
Workup : Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and finally with brine.
-
Isolation : Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude oil can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure isodecyl salicylate.[3] Purity should be assessed by HPLC or GC-MS.[3]
Analytical Characterization
Analytical techniques are essential for confirming the structure and purity of synthesized isodecyl salicylate.
Spectroscopic Data (Predicted)
Experimental spectra for isodecyl salicylate are not widely published. The following table outlines the predicted key spectral features based on its chemical structure and data from analogous salicylate esters.[12][13][14][15][16][17]
| Technique | Predicted Features |
| ¹H NMR | ~10.5-11.0 ppm (s, 1H) : Phenolic -OH proton. ~7.8-8.0 ppm (dd, 1H) : Aromatic proton ortho to C=O. ~7.4-7.6 ppm (t, 1H) : Aromatic proton para to -OH. ~6.8-7.0 ppm (m, 2H) : Remaining aromatic protons. ~4.2-4.4 ppm (t, 2H) : -OCH₂- protons of the ester. ~0.8-1.8 ppm (m, ~19H) : Protons of the branched isodecyl chain. |
| ¹³C NMR | ~170 ppm : Ester carbonyl carbon (C=O). ~161 ppm : Aromatic carbon attached to -OH. ~115-136 ppm : Aromatic carbons. ~65 ppm : -OCH₂- carbon of the ester. ~14-40 ppm : Carbons of the isodecyl chain. |
| FT-IR (cm⁻¹) | ~3200-3000 (broad) : O-H stretch (phenolic). ~2950-2850 : C-H stretch (aliphatic). ~1700-1680 (strong) : C=O stretch (ester). ~1600, 1480 : C=C stretch (aromatic). ~1250-1200 : C-O stretch (ester). |
| Mass Spec. (EI) | Molecular Ion [M]⁺ : m/z 278. Key Fragments : m/z 138 (loss of isodecene), m/z 121 (salicyloyl cation), m/z 120 (hydroxybenzoyl cation).[13][14] |
Experimental Protocol: HPLC Analysis
This protocol provides a representative reverse-phase HPLC method for the quantification and purity analysis of isodecyl salicylate, adapted from methods for similar compounds.[18][19]
-
Instrumentation : HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v) with 0.1% phosphoric acid or formic acid.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.[19]
-
Detection : UV detection at approximately 303-305 nm.[3][19]
-
Sample Preparation : Prepare a stock solution of isodecyl salicylate in the mobile phase (e.g., 1 mg/mL). Create a series of dilutions for a calibration curve. Samples should be filtered through a 0.45 µm filter before injection.
-
Injection Volume : 10-20 µL.
Biological Activity and Mechanism of Action
While specific studies on the pharmacological activity of isodecyl salicylate are limited, its action can be inferred from the well-documented behavior of the salicylate class of molecules. Salicylates are known non-steroidal anti-inflammatory drugs (NSAIDs).[20]
General Mechanism of Action for Salicylates
The primary anti-inflammatory mechanism of salicylates involves the modulation of the arachidonic acid cascade.[20] They inhibit the activity of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins.[20] Prostaglandins are key mediators of inflammation, pain, and fever.[20] Some studies also suggest that salicylates can suppress the gene expression of COX-2, further reducing the inflammatory response.[21][22]
The following diagram illustrates this proposed signaling pathway.
Safety and Toxicology
Isodecyl salicylate has been reviewed by the Cosmetic Ingredient Review (CIR) panel, which concluded it is safe for use in cosmetics under current practices, provided the formulation is non-irritating and non-sensitizing.[6] The Environmental Working Group (EWG) gives it a low hazard score, with limited concerns regarding cancer, allergies, or reproductive toxicity based on available data.[1] It is not classified as a hazardous substance according to GHS criteria.[8]
Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are representative and may require optimization. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. ewg.org [ewg.org]
- 2. paulaschoice.co.uk [paulaschoice.co.uk]
- 3. Isodecyl Salicylate|CAS 85252-25-1|Supplier [benchchem.com]
- 4. Isodecyl Salicylate (Explained + Products) [incidecoder.com]
- 5. incibeauty.com [incibeauty.com]
- 6. Isodecyl Salicylate | C17H26O3 | CID 9860461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. isodecyl salicylate CAS#: 85252-25-1 [m.chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. isodecyl salicylate, 85252-25-1 [thegoodscentscompany.com]
- 11. EPI System Information for isodecyl salicylate 85252-25-1 [thegoodscentscompany.com]
- 12. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Isobutyl salicylate (87-19-4) MS spectrum [chemicalbook.com]
- 14. Methyl salicylate [webbook.nist.gov]
- 15. Isopropyl salicylate(607-85-2) 13C NMR spectrum [chemicalbook.com]
- 16. ethyl salicylate(118-61-6) 1H NMR spectrum [chemicalbook.com]
- 17. Isobutyl salicylate (87-19-4) 1H NMR spectrum [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. turkjps.org [turkjps.org]
- 20. webofjournals.com [webofjournals.com]
- 21. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
